Parbendazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

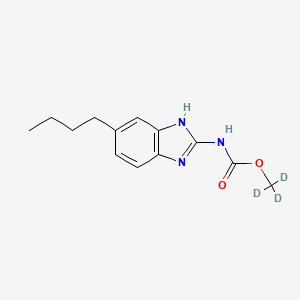

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

250.31 g/mol |

IUPAC Name |

trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |

InChI Key |

YRWLZFXJFBZBEY-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)CCCC |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Parbendazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Parbendazole-d3, a deuterated analog of the anthelmintic and potential anti-cancer agent, Parbendazole. The core mechanism is extrapolated from extensive research on Parbendazole, with the effects of deuteration discussed in the context of metabolic stability and pharmacokinetics.

Core Mechanism of Action: Microtubule Destabilization

This compound, like its parent compound Parbendazole, exerts its biological effects primarily by disrupting microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2]

1.1. Binding to β-Tubulin at the Colchicine Site

The primary molecular target of Parbendazole is β-tubulin, a subunit of the microtubule polymer.[3] Parbendazole binds to the colchicine binding site on β-tubulin.[4][5] This binding prevents the polymerization of tubulin dimers into microtubules.[5] Structural studies of the Parbendazole-tubulin complex have provided detailed insights into the intermolecular interactions that stabilize this binding.[4]

1.2. Inhibition of Microtubule Polymerization

By binding to tubulin dimers, Parbendazole effectively inhibits their assembly into microtubules.[1][3] This leads to a net depolymerization of existing microtubules within the cell.[3] This disruption of the microtubule network is the foundational event that triggers downstream cellular consequences.

The Role of Deuteration: The Kinetic Isotope Effect

This compound is a deuterated isotopologue of Parbendazole, meaning specific hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution does not alter the fundamental shape or biological target of the molecule.

The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the Kinetic Isotope Effect , can significantly slow down the rate of metabolic processes that involve the cleavage of these bonds.

For this compound, this is expected to:

-

Increase Metabolic Stability: Reduce the rate of breakdown by metabolic enzymes, primarily in the liver.

-

Prolong Half-Life: The slower metabolism can lead to a longer duration of action in the body.

-

Potentially Enhance Efficacy: A longer half-life may allow for sustained therapeutic concentrations at the target site.

-

Alter Pharmacokinetic Profile: The overall absorption, distribution, metabolism, and excretion (ADME) profile may be improved compared to the non-deuterated form.

Quantitative Data for Parbendazole

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Microtubule Destabilization) | 530 nM | Not Specified | [1] |

| IC50 (Cell Viability) | 0.19 µM | AsPC-1 (Pancreatic Cancer) | [4] |

| 0.36 µM | Capan-2 (Pancreatic Cancer) | [4] | |

| Binding Affinity (KD) | 3.39 µM | Purified Tubulin | [6] |

Downstream Cellular Effects and Signaling Pathways

The disruption of microtubule dynamics by Parbendazole initiates a cascade of events that ultimately lead to cell death, particularly in rapidly dividing cells like cancer cells.

4.1. Cell Cycle Arrest at G2/M Phase

Microtubules form the mitotic spindle, which is crucial for the segregation of chromosomes during mitosis. By inhibiting microtubule formation, Parbendazole causes the formation of irregular mitotic spindles.[7][8] This triggers the mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7][8]

4.2. Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can lead to the induction of apoptosis (programmed cell death).[7][8] In some cases, this can manifest as mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[7][8] The apoptotic signaling cascade initiated by benzimidazoles like Parbendazole is thought to involve:

-

Bcl-2 Family Proteins: Inhibition of anti-apoptotic proteins like Bcl-2, which allows pro-apoptotic proteins (e.g., Bax) to initiate mitochondrial-mediated apoptosis.[9]

-

MAPK/JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of stress-induced apoptosis.[10]

-

ROS Generation: Some benzimidazoles have been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptotic signaling through pathways such as JAK2-STAT3.[7]

Below is a diagram illustrating the proposed signaling pathway for Parbendazole-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of microtubule-targeting agents like this compound.

5.1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: Microtubule polymerization scatters light. This can be measured as an increase in turbidity (optical density at 340 nm) over time.

-

Reagents:

-

Purified tubulin protein (>99% pure)

-

GTP (Guanosine triphosphate) solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Polymerization-enhancing agent (e.g., glycerol)

-

Test compound (this compound) and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)

-

-

Procedure:

-

Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-3 mg/mL.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: Plot absorbance vs. time. A decrease in the rate and extent of polymerization compared to the negative control indicates inhibition.

5.2. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), and thus will have twice the fluorescence intensity.

-

Reagents:

-

Cells of interest (e.g., a cancer cell line)

-

Test compound (this compound)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol (for fixation)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

-

Data Analysis: Generate a histogram of cell count vs. fluorescence intensity. The percentage of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

5.3. Apoptosis Assay using Annexin V Staining

This assay identifies cells in the early and late stages of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. A vital dye like Propidium Iodide (PI) is used concurrently to identify late apoptotic or necrotic cells with compromised membrane integrity.

-

Reagents:

-

Cells of interest

-

Test compound (this compound)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add FITC-Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

The workflow for these key experiments is summarized in the diagram below.

Conclusion

The mechanism of action for this compound is centered on its ability to bind to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. This primary action leads to significant downstream effects, including G2/M cell cycle arrest and the induction of apoptosis, making it a compound of interest for oncology research. The strategic deuteration of the Parbendazole molecule is anticipated to improve its metabolic stability and pharmacokinetic profile due to the kinetic isotope effect. This may translate to enhanced therapeutic potential compared to its non-deuterated counterpart. Further direct experimental validation is required to quantify the specific binding affinities, efficacy, and pharmacokinetic advantages of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of anthelmintic parbendazole as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]

Parbendazole-d3 as a Microtubule Assembly Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Parbendazole-d3 as a potent inhibitor of microtubule assembly. Parbendazole, a benzimidazole carbamate, and its deuterated isotopologue, this compound, function by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This document details the mechanism of action, presents quantitative data on its biological activity, provides comprehensive experimental protocols for its characterization, and visualizes the key cellular pathways affected by its activity. While specific quantitative data for this compound is limited, the biological activity is primarily attributed to the Parbendazole moiety, and thus, data for Parbendazole is presented as a close surrogate.

Mechanism of Action

Parbendazole exerts its biological effects by directly targeting tubulin, the globular protein that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.

Parbendazole binds to the colchicine-binding site on β-tubulin[1][2][3]. This binding event inhibits the polymerization of tubulin dimers into microtubules[4][5][6][7][8]. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell death. The primary consequences of Parbendazole-induced microtubule destabilization are:

-

Mitotic Arrest: By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Parbendazole arrests the cell cycle in the G2/M phase[1][2][7][9].

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[1][7][9].

This compound, as a deuterated analog of Parbendazole, is expected to share the same mechanism of action. The deuterium labeling is primarily utilized for pharmacokinetic and metabolic studies to trace the molecule's fate in biological systems[4].

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of Parbendazole. It is important to note that this data is for the non-deuterated form of the compound. The in vitro biological activity of this compound is anticipated to be comparable.

Table 1: In Vitro Efficacy of Parbendazole

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Microtubule Assembly Inhibition) | 530 nM | In vitro tubulin polymerization | [4] |

| IC50 (Antiproliferative Activity) | 10 - 33 nM | MCF-7 (Breast Cancer) | [1] |

| IC50 (Antiproliferative Activity) | 23 - 33 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | [1] |

| IC50 (Antiproliferative Activity) | 0.19 µM | AsPC-1 (Pancreatic Cancer) | [10] |

| IC50 (Antiproliferative Activity) | 0.36 µM | Capan-2 (Pancreatic Cancer) | [10] |

Table 2: Tubulin Binding Characteristics of Parbendazole

| Parameter | Value | Method | Reference |

| Binding Stoichiometry (Parbendazole:Tubulin Dimer) | 1:1 | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a microtubule assembly inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the rate and extent of microtubule formation by monitoring the increase in turbidity (light scattering) as tubulin dimers polymerize.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Protocol:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL on ice.

-

Prepare a reaction mixture containing tubulin and GTP (final concentration 1 mM) in General Tubulin Buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin/GTP reaction mixture to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Adherent cells (e.g., HeLa, A549) grown on glass coverslips

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope. Disruption of the microtubule network will be apparent in the this compound treated cells compared to the well-defined filamentous network in control cells[11].

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Suspension or adherent cells

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture cells to approximately 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells (for adherent cells, use trypsinization) and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

The resulting histogram will show peaks corresponding to cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase[7][9][12][13][14].

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by this compound initiates signaling cascades that ultimately lead to apoptosis. Key pathways implicated include the JNK and p53 pathways, as well as the PI3K/Akt/mTOR pathway.

This compound Mechanism of Action Workflow

Caption: Mechanism of this compound leading to apoptosis.

Signaling Pathways Activated by Microtubule Disruption

Caption: Signaling pathways affected by microtubule disruption.

Experimental Workflow for Characterization

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for studying the intricacies of microtubule dynamics and their role in cell division and survival. As a deuterated analog of the potent microtubule assembly inhibitor Parbendazole, it offers the advantage of being traceable in metabolic and pharmacokinetic studies while retaining the core biological activity of its parent compound. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar benzimidazole-based compounds. The disruption of the microtubule network by this compound triggers multiple signaling pathways, leading to mitotic arrest and apoptosis, highlighting its potential as an anticancer agent. Further research is warranted to fully elucidate the therapeutic window and potential resistance mechanisms associated with this class of compounds.

References

- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 2. Identification of anthelmintic parbendazole as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

The Anthelmintic Spectrum of Parbendazole and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parbendazole, a member of the benzimidazole class of anthelmintics, has demonstrated a broad spectrum of activity against various gastrointestinal nematodes, particularly in ovine species. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the survival and cellular function of helminths. This technical guide provides a comprehensive overview of the anthelmintic spectrum of parbendazole, summarizing key efficacy data, detailing experimental protocols, and illustrating its metabolic pathway and mechanism of action. While significant data exists for its use in sheep, this guide also highlights the current knowledge gaps, particularly concerning the specific anthelmintic activity of its metabolites and extensive efficacy data in bovine species.

Introduction

Parbendazole, chemically known as methyl 5(6)-butyl-2-benzimidazole carbamate, is a broad-spectrum anthelmintic agent.[1] Like other benzimidazoles, its mode of action is primarily centered on its interaction with β-tubulin, a key component of microtubules in helminth cells.[2][3] This interaction disrupts microtubule-dependent processes, such as glucose uptake and intracellular transport, ultimately leading to parasite starvation and death. This guide synthesizes the available scientific literature to provide a detailed technical overview of parbendazole's anthelmintic properties for researchers and professionals in the field of veterinary drug development.

Anthelmintic Spectrum and Efficacy

The anthelmintic efficacy of parbendazole has been most extensively studied in sheep against a range of gastrointestinal nematodes. The following tables summarize the quantitative data from key studies.

Table 1: Efficacy of Parbendazole Against Adult Gastrointestinal Nematodes in Sheep

| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Reference |

| Haemonchus contortus | 30 | >99 | [3] |

| Ostertagia circumcincta | 30 | >99 | [3] |

| Ostertagia trifurcata | 30 | >99 | [3] |

| Trichostrongylus colubriformis | 30 | >99 | [3] |

| Nematodirus spathiger | 30 | >99 | [3] |

| Gaigeria pachyscelis | 30 | >99 | [3] |

| Oesophagostomum columbianum | 30 | >99 | [3] |

| Chabertia ovina | 30 | >99 | [3] |

| Trichuris globulosa | 30 | 66.6 | [3] |

| Trichuris ovis | 30 | Low | [2] |

Table 2: Efficacy of Parbendazole Against Immature (Larval) Stages of Gastrointestinal Nematodes in Sheep

| Nematode Species | Larval Stage | Dosage (mg/kg) | Efficacy (%) | Reference |

| Haemonchus contortus | 3rd stage | 30 | 97.7 - 99.9 | [2] |

| Oesophagostomum columbianum | 4th stage | 30 | 79.9 | [2] |

| Oesophagostomum columbianum | 5th stage | 30 | Highly Effective | [2] |

| Nematodirus spathiger | 4th and 5th stage | 30 | 79.9 - 91.7 | [2] |

Note: There is a notable lack of published, peer-reviewed studies detailing the efficacy of parbendazole against gastrointestinal nematodes in cattle. While other benzimidazoles have been extensively studied in bovine species, direct extrapolation of efficacy is not scientifically sound. Further research is required to establish the anthelmintic spectrum and optimal dosage of parbendazole in cattle.

Metabolism and Metabolites

Parbendazole is metabolized in the host animal into several byproducts. The primary identified metabolites are methyl 5(6)-(4-hydroxybutyl)-2-benzimidazolecarbamate and methyl 5(6)-3-(carboxypropyl)-2-benzimidazolecarbamate.[4] The metabolic pathway is believed to proceed through the hydroxylation of the butyl side chain, followed by further oxidation.

Metabolic Pathway of Parbendazole.

Anthelmintic Activity of Metabolites: A significant gap in the current body of research is the lack of data on the specific anthelmintic activity of parbendazole's metabolites. While the metabolic pathway has been elucidated, the efficacy of methyl 5(6)-(4-hydroxybutyl)-2-benzimidazolecarbamate and methyl 5(6)-3-(carboxypropyl)-2-benzimidazolecarbamate against various helminth species has not been reported in the reviewed literature. This represents a critical area for future investigation to fully understand the overall anthelmintic profile of parbendazole administration.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of parbendazole and other benzimidazoles is β-tubulin, a protein that polymerizes to form microtubules.[2][3] Microtubules are essential for a wide range of cellular functions in helminths, including nutrient absorption, cell division, and motility. Parbendazole binds to the colchicine-binding site on β-tubulin, which inhibits its polymerization into microtubules.[3] This disruption of microtubule formation leads to a cascade of downstream effects, ultimately resulting in the paralysis and death of the parasite.

Mechanism of Action of Parbendazole.

Experimental Protocols

The following section details a generalized experimental workflow for determining the in vivo anthelmintic efficacy of a compound like parbendazole in sheep, based on the methodologies described in the cited literature.[2][3]

Experimental Workflow for In Vivo Anthelmintic Efficacy Testing in Sheep.

Key Methodological Considerations:

-

Animal Model: Lambs reared helminth-free are the standard model to ensure controlled, artificial infections.

-

Infection: The species and life stage of the helminth being targeted must be carefully selected and administered in a standardized manner.

-

Dosage: The dose of the anthelmintic is a critical variable and should be accurately calculated based on the body weight of each animal.

-

Controls: A placebo-treated control group is essential to account for natural variations in worm burdens and to accurately calculate efficacy.

-

Worm Recovery and Counting: This is a labor-intensive but crucial step that requires meticulous and standardized procedures to ensure accurate results.

Conclusion and Future Directions

Parbendazole is a potent anthelmintic with a well-documented high efficacy against a broad spectrum of adult and larval gastrointestinal nematodes in sheep. Its mechanism of action, through the inhibition of tubulin polymerization, is well-established. However, this technical guide also identifies critical areas where further research is needed. Specifically, the anthelmintic activity of its major metabolites remains uncharacterized, and there is a significant lack of efficacy data in cattle. Addressing these knowledge gaps will be crucial for the potential future development and application of parbendazole in a wider range of veterinary contexts. Researchers are encouraged to focus on these areas to build a more complete understanding of the anthelmintic profile of parbendazole and its metabolites.

References

- 1. New broad spectrum anthelmintic, methyl 5(6)-butyl-2-benzimidazolecarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of anthelmintic parbendazole as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial transformation of methyl 5(6)-butyl-2-benzimidazolecarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Parbendazole in Pancreatic Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pancreatic cancer remains one of the most lethal malignancies due to its aggressive nature and high resistance to conventional therapies. The strategy of repurposing existing non-cancer drugs offers a promising avenue for accelerating the development of new therapeutic options. This technical guide focuses on the anthelmintic drug Parbendazole, a member of the benzimidazole family, which has demonstrated significant anti-neoplastic activity in pancreatic cancer cell line models. This document details its mechanism of action, summarizes key quantitative efficacy data, outlines experimental protocols used in its evaluation, and visualizes the cellular pathways and experimental workflows involved.

A note on nomenclature: This guide focuses on Parbendazole, the biologically active compound studied for its anti-cancer effects. Parbendazole-d3 is its deuterated isotopic analog, which is typically used as an internal standard for analytical quantification in pharmacokinetic studies and is not used for in-vitro efficacy studies.

Mechanism of Action: Microtubule Disruption and Mitotic Catastrophe

Parbendazole's primary anti-cancer effect in pancreatic cancer cells stems from its ability to interfere with microtubule dynamics.[1] This disruption initiates a cascade of events that ultimately leads to cell death.[2][3]

The core mechanism involves:

-

Alteration of Microtubule Organization: Parbendazole profoundly alters the structure and organization of the microtubule network within cancer cells.[1][2]

-

Spindle Malformation: This leads to the formation of irregular and dysfunctional mitotic spindles during cell division.[2][3][4]

-

Cell Cycle Arrest: Consequently, the cancer cells are unable to progress properly through mitosis and become arrested in the G2/M phase of the cell cycle.[2][3][4]

-

Induction of Polyploidy: The failure of mitosis results in the emergence of enlarged, polyploid cells containing multiple sets of chromosomes.[2][3]

-

Mitotic Catastrophe & Apoptosis: This abnormal cell division process culminates in mitotic catastrophe, a form of cell death, which is followed by the induction of apoptosis and is associated with a DNA damage response.[2][3][5]

Furthermore, by disrupting microtubules, which are crucial for cell motility, Parbendazole also effectively hampers the migration of pancreatic cancer cells.[2][3]

Quantitative Data: Efficacy and Synergy

Studies have consistently shown Parbendazole to be the most potent among several tested benzimidazoles in reducing the viability of pancreatic cancer cell lines.[2][4] Its efficacy is observed in the nanomolar to low-micromolar range.[3][4]

Table 1: Comparative IC50 Values of Benzimidazoles in Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Citation |

|---|---|---|---|

| Parbendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 | [6] |

| Flubendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 | [6] |

| Oxibendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 | [6] |

| Mebendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 | [6] |

| Albendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 | [6] |

| Fenbendazole | AsPC-1, BxPC-3 | 0.01 - 3.26 |[6] |

Note: The cited study demonstrated that these six compounds were the most potent, with IC50 values falling within this range across the tested pancreatic cancer cell lines after 72 hours of treatment.[6] Parbendazole was identified as the most effective in a direct comparison against fenbendazole, mebendazole, and oxibendazole.[4]

Synergistic Effects with Gemcitabine

A critical finding is the synergistic activity of Parbendazole with gemcitabine, a first-line chemotherapeutic agent for pancreatic cancer.[2] The combination of Parbendazole and gemcitabine leads to a significantly greater decrease in pancreatic cancer cell viability than either agent alone, providing a strong rationale for its potential clinical translation in combination therapy.[1][5]

Experimental Protocols and Methodologies

The anti-cancer effects of Parbendazole have been characterized using a variety of standard in-vitro assays.

Cell Lines:

-

BxPC-3: A human pancreatic adenocarcinoma cell line.[6]

Methodologies:

-

Cell Viability Assay (MTT Assay): Pancreatic cancer cells were seeded in multi-well plates and treated with Parbendazole at various concentrations for 72 hours. The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent was then added, and the resulting formazan crystals were dissolved to measure absorbance, which is proportional to the number of viable cells.[4][7]

-

Cell Growth Assessment (Trypan Blue Exclusion): Cells were treated with Parbendazole (e.g., at 0.2 µM and 0.7 µM) or a vehicle control over a 72-hour time course. At 24, 48, and 72 hours, cells were collected, stained with trypan blue, and counted to differentiate between viable (unstained) and non-viable (blue) cells.[4]

-

Clonogenicity Assay (Colony Formation): Cells were seeded at a low density and treated with Parbendazole. After a period of incubation to allow for colony growth, the plates were fixed and stained. The number of colonies was then counted to assess the drug's effect on the self-renewal and long-term proliferative capacity of single cells. Parbendazole was found to completely abolish the clonogenicity of AsPC-1 and Capan-2 cells.[2][4]

-

Apoptosis Detection (Annexin-V Staining): To quantify apoptosis, cells were treated with Parbendazole for 24, 48, and 72 hours. They were then stained with Annexin-V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like propidium iodide. The stained cells were analyzed using flow cytometry to determine the percentage of early and late apoptotic cells.[2]

-

Microtubule Visualization (Immunofluorescence): Cells were grown on coverslips, treated with Parbendazole, and then fixed. They were subsequently permeabilized and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. This allowed for the direct visualization of microtubule network disruption and mitotic spindle irregularities using fluorescence microscopy.[4]

Conclusion

Parbendazole, a repurposed anthelmintic drug, demonstrates significant and potent anti-cancer activity against pancreatic cancer cell lines.[2][5] Its well-defined mechanism of action, centered on the disruption of microtubule integrity, leads to G2/M cell cycle arrest and subsequent apoptotic cell death through mitotic catastrophe.[3] Quantitative analyses confirm its efficacy in the nanomolar range, positioning it as the most potent compound in a screen of several benzimidazoles.[4] Most notably, its synergistic effect with the standard-of-care chemotherapy gemcitabine highlights a promising path for future clinical investigation.[1][2] Further pre-clinical studies, including in-vivo models, are warranted to fully validate the therapeutic potential of Parbendazole in treating pancreatic cancer.

References

- 1. Drug Repurposing, an Attractive Strategy in Pancreatic Cancer Treatment: Preclinical and Clinical Updates [mdpi.com]

- 2. The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Parbendazole-d3: A Technical Guide to Safety, Toxicity, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for Parbendazole. It is important to note that specific toxicological data for the deuterated form, Parbendazole-d3, is largely unavailable in public literature. The information presented herein for Parbendazole is intended to serve as a primary reference point for assessing the potential hazards of this compound, assuming a similar toxicological profile due to their structural similarity. Researchers should exercise caution and conduct appropriate safety assessments before handling this compound.

Executive Summary

Parbendazole is a benzimidazole anthelmintic agent. While its deuterated form, this compound, is primarily utilized as an internal standard in analytical studies, a thorough understanding of the toxicological profile of the parent compound is crucial for safe handling and risk assessment. This guide summarizes the key safety and toxicity findings for Parbendazole, including acute toxicity, genotoxicity, and reproductive toxicity. The primary mechanism of action for Parbendazole's biological activity, including its toxicity, is the inhibition of microtubule polymerization.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Methyl [5(6)-butyl-1H-benzimidazol-2-yl]carbamate | |

| CAS Number | 14255-87-9 (Parbendazole) | |

| Molecular Formula | C₁₃H₁₇N₃O₂ | |

| Molecular Weight | 247.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Oral LD50 (Rat) | 1700 mg/kg | [1] |

Toxicological Data

A summary of the available quantitative toxicological data for Parbendazole is presented below.

Acute Toxicity

| Species | Route | Value | Reference |

| Rat | Oral | LD50: 1700 mg/kg | [1] |

Genotoxicity

Information regarding the genotoxicity of Parbendazole is limited. However, related benzimidazole compounds have been evaluated in various assays. For instance, Flubendazole, another benzimidazole, has shown aneugenic potential in vitro but was negative in the Ames bacterial mutation test.[2]

Reproductive and Developmental Toxicity

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies conducted on Parbendazole are not extensively published. However, this section outlines the standard methodologies for key toxicological assays based on OECD guidelines, which are likely to have been followed.

Acute Oral Toxicity (LD50) Study (Following OECD Guideline 423)

An acute oral toxicity study aims to determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:

Methodology:

-

Animal Selection: Young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are typically used.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions and allowed to acclimatize for at least 5 days.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. A vehicle control group receives the vehicle alone. Dosing is typically done in a stepwise procedure using a starting dose based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated based on the mortality data.

In Vitro Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The Ames test is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the development of the embryo and fetus.

Experimental Workflow:

Methodology:

-

Animal Mating: Female rats are mated, and the day of confirmation of mating is designated as gestation day 0.

-

Dose Administration: Pregnant females are administered the test substance daily by gavage, typically from gestation day 6 through 15, which is the period of major organogenesis.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

-

Cesarean Section: On the day before expected delivery (e.g., gestation day 20), the females are euthanized, and a cesarean section is performed.

-

Fetal Examination: The number of implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Data Analysis: The incidence of developmental abnormalities and effects on fetal growth are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for developmental toxicity.

Mechanism of Toxicity: Microtubule Polymerization Inhibition

The primary mechanism of action for Parbendazole, like other benzimidazoles, is the inhibition of microtubule polymerization.[5][6] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway:

By binding to the β-tubulin subunit, Parbendazole disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to the inhibition of mitotic spindle formation during cell division, causing mitotic arrest and ultimately leading to apoptosis (programmed cell death). This antimitotic activity is the basis for its anthelmintic effects and also underlies its potential toxicity, particularly its teratogenic effects on rapidly dividing embryonic and fetal cells.

Material Safety Data Sheet (MSDS) Information

This section provides a summary of the key safety information typically found in a Material Safety Data Sheet for Parbendazole.

-

Hazards Identification: Harmful if swallowed. Suspected of damaging fertility or the unborn child.[3]

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In Case of Skin Contact: Wash with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

-

Handling and Storage:

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

-

Conclusion

The available data on Parbendazole indicate that it is a compound with moderate acute oral toxicity in rats and is suspected of being a reproductive toxicant, likely due to its mechanism of action as a microtubule polymerization inhibitor. While specific toxicological data for this compound are not available, it is prudent to handle this compound with the same precautions as Parbendazole. Researchers and drug development professionals should adhere to the safety guidelines outlined in the MSDS and implement appropriate engineering controls and personal protective equipment to minimize exposure. Further studies would be beneficial to fully characterize the toxicological profile of both Parbendazole and its deuterated analogue.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

Commercial Availability and Technical Profile of Parbendazole-d3

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parbendazole, a benzimidazole carbamate anthelmintic, has garnered significant interest in the scientific community for its potent biological activities beyond its established use. This technical guide focuses on the deuterated analog, Parbendazole-d3, providing a comprehensive overview of its commercial availability, and a detailed exploration of the known mechanisms of action and relevant experimental protocols for its investigation. The inclusion of a deuterated methyl group allows for its use as an internal standard in mass spectrometry-based quantitative analysis, making it an invaluable tool for pharmacokinetic and metabolic studies.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers as a reference standard for research purposes. The following table summarizes the availability and key specifications from prominent vendors.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Availability |

| Toronto Research Chemicals (TRC) | P193262 | 1613439-58-9 | C₁₃H₁₄D₃N₃O₂ | Not specified | Inquire |

| LGC Standards | TRC-P193262-25MG | 1613439-58-9 | C₁₃H₁₄D₃N₃O₂ | Not specified | Inquire |

| HPC Standards | 679429 | 1613439-58-9 | C₁₃H₁₄D₃N₃O₂ | Not specified | Inquire |

| Cayman Chemical | Not specified | 1613439-58-9 | C₁₃H₁₄D₃N₃O₂ | Not specified | Inquire |

| MedChemExpress | HY-112435S | 1613439-58-9 | C₁₃H₁₄D₃N₃O₂ | Not specified | Inquire |

Synthesis of this compound

General strategies for the synthesis of benzimidazoles often involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of Parbendazole, this would involve 4-butyl-1,2-phenylenediamine and a methyl carbamate-forming reagent. To introduce the deuterium label, a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d6 sulfate, would be used in the formation of the carbamate precursor.

The following diagram illustrates a generalized synthetic workflow for the production of benzimidazole derivatives, which could be adapted for this compound.

A generalized workflow for the synthesis of this compound.

Mechanism of Action and Biological Effects

Parbendazole exerts its biological effects primarily through the disruption of microtubule polymerization. This mechanism is central to its anthelmintic activity and is also the basis for its potential as an anticancer agent.

Inhibition of Microtubule Polymerization

Parbendazole binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the cytoskeleton leads to the arrest of cell division in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway of Parbendazole-induced cell cycle arrest and apoptosis.

Parbendazole's mechanism of action leading to apoptosis.

Modulation of Signaling Pathways

Recent research has indicated that Parbendazole may also modulate key cellular signaling pathways, including the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.

-

Wnt/β-catenin Pathway: Some studies suggest that benzimidazoles, including Parbendazole, may inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

-

BMP Pathway: Parbendazole has been shown to promote osteogenic differentiation by activating the BMP-2 signaling pathway.

The potential interaction of Parbendazole with the Wnt/β-catenin pathway is depicted below.

Hypothesized inhibition of the Wnt/β-catenin pathway by Parbendazole.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of Parbendazole.

Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.

Materials:

-

Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Purified tubulin protein

-

Fluorescent plate reader

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubate the plate at 37°C to allow for tubulin polymerization.

-

Monitor the increase in fluorescence (or absorbance at 340 nm) over time. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cell culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

The following diagram outlines the workflow for cell-based assays with this compound.

Workflow for cell cycle and apoptosis analysis.

Conclusion

This compound is a critical tool for researchers investigating the pharmacokinetics, metabolism, and multifaceted biological activities of Parbendazole. Its primary mechanism of action through microtubule disruption, leading to cell cycle arrest and apoptosis, makes it a compound of interest for anticancer research. Furthermore, its potential modulation of key signaling pathways like Wnt/β-catenin and BMP warrants further investigation. The experimental protocols provided in this guide offer a solid foundation for scientists to explore the therapeutic potential of this intriguing molecule. While a specific synthesis protocol for the deuterated form remains elusive in the public domain, the general principles of benzimidazole synthesis provide a likely route for its production in a laboratory setting.

Methodological & Application

Application Note: Quantitative Analysis of Parbendazole in Plasma using Parbendazole-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parbendazole is a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine.[1] Its efficacy is dependent on its concentration at the site of action, making accurate quantification in biological matrices crucial for pharmacokinetic and residue studies.[2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Parbendazole in plasma, utilizing its stable isotope-labeled counterpart, Parbendazole-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring the highest degree of accuracy and precision.

Principle of the Method

This method employs a protein precipitation extraction of Parbendazole and the this compound internal standard from a plasma sample, followed by separation using reverse-phase ultra-performance liquid chromatography (UPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The concentration of Parbendazole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

Parbendazole analytical standard

-

This compound analytical standard (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, rat, dog)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Parbendazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Parbendazole stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for spiking into the plasma to form the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Data Presentation

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 | |

| MS/MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| MRM Transitions | Analyte |

| Parbendazole | |

| This compound |

Note: Specific MRM transitions for Parbendazole and its deuterated standard would need to be empirically determined on the specific mass spectrometer being used.

Table 2: Calibration Curve and Quality Control Data (Representative)

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) |

| Calibration Standards | ||||

| CAL 1 | 1.0 | 1.0 ± 0.1 | 100.0 | 10.0 |

| CAL 2 | 5.0 | 5.1 ± 0.3 | 102.0 | 5.9 |

| CAL 3 | 20.0 | 19.7 ± 0.8 | 98.5 | 4.1 |

| CAL 4 | 100.0 | 101.2 ± 3.5 | 101.2 | 3.5 |

| CAL 5 | 500.0 | 495.5 ± 15.2 | 99.1 | 3.1 |

| CAL 6 | 1000.0 | 1008.0 ± 25.1 | 100.8 | 2.5 |

| Quality Control Samples | ||||

| LQC | 3.0 | 3.1 ± 0.2 | 103.3 | 6.5 |

| MQC | 150.0 | 147.9 ± 7.8 | 98.6 | 5.3 |

| HQC | 800.0 | 809.6 ± 20.1 | 101.2 | 2.5 |

Visualizations

Caption: Experimental workflow for Parbendazole quantification.

Caption: Principle of internal standard quantification.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Parbendazole in plasma. The protein precipitation extraction is a simple and rapid technique suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for any variability during sample preparation and ionization in the mass spectrometer, thereby ensuring high accuracy and precision of the results. The method demonstrates good linearity over a wide dynamic range, making it suitable for pharmacokinetic studies where concentrations can vary significantly over time.

This application note provides a detailed protocol for the quantitative analysis of Parbendazole in plasma using LC-MS/MS with a deuterated internal standard. The method is shown to be accurate, precise, and robust, making it well-suited for applications in drug development, pharmacokinetic research, and regulatory submissions. The provided workflows and data serve as a comprehensive guide for researchers and scientists in the field.

References

Standard Operating Procedure for Parbendazole-d3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Parbendazole, a benzimidazole anthelmintic, has been identified as a potent inhibitor of microtubule assembly, demonstrating significant potential in cancer research.[1][2][3] Parbendazole-d3 is the deuterium-labeled version of Parbendazole. Stable isotope-labeled compounds like this compound are primarily utilized as internal standards in quantitative mass spectrometry-based analytical methods.[4][5][6] However, for the purposes of in vitro cell culture experiments focused on biological effects, this compound is expected to exhibit a mechanism of action and cytotoxicity profile analogous to its non-deuterated counterpart.

The following protocols and data are based on studies conducted with Parbendazole and are provided as a comprehensive guide for the use of this compound in cell culture settings.

Mechanism of Action:

Parbendazole exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization.[1][2][7] This disruption of the microtubule network leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: Parbendazole treatment typically induces a G2/M phase cell cycle arrest.[8][9]

-

Apoptosis Induction: Disruption of microtubule dynamics triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8][10]

-

DNA Damage: The compound has been shown to cause DNA damage in cancer cells.[8]

-

Inhibition of Cell Proliferation and Migration: By interfering with crucial cytoskeletal functions, Parbendazole effectively inhibits the growth and migratory capabilities of cancer cells.[7][8]

Chemical Information:

| Property | Value |

| Chemical Name | methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate-d3 |

| Molecular Formula | C₁₃H₁₄D₃N₃O₂ |

| Molecular Weight | 250.31 g/mol |

| CAS Number | 1613439-58-9 |

| Unlabeled CAS | 14255-87-9 |

| Solubility | Soluble in DMSO (e.g., 3 mg/mL)[1], slightly soluble in DMF.[11] |

| Storage | Store at 2-8°C.[12] |

Quantitative Data Summary:

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of Parbendazole in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific cell line and experimental setup.

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (h) | Reference |

| HN6 | Head and Neck Squamous Cell Carcinoma | 126 | 72 | [7] |

| Fadu | Head and Neck Squamous Cell Carcinoma | 153 | 72 | [7] |

| CAL-27 | Head and Neck Squamous Cell Carcinoma | 270 | 72 | [7] |

| AsPC-1 | Pancreatic Cancer | In the nanomolar range | Not specified | [8][9] |

| Capan-2 | Pancreatic Cancer | In the nanomolar range | Not specified | [8][9] |

| THP-1 | Acute Myeloid Leukemia | Lowest among tested benzimidazoles | 48 and 72 | [10] |

| HeLa | Cervical Cancer | 530 | Not specified | [11] |

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT/WST Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range based on the known IC₅₀ values (e.g., 0.05 µM to 100 µM).[13] Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[10][13]

-

MTT/WST Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

For WST: Add WST reagent directly to the wells and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.2 µM and 0.7 µM) for 24, 48, and 72 hours.[8]

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24, 48, and 72 hours.[14]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

References

- 1. selleckchem.com [selleckchem.com]

- 2. Binding of parbendazole to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parbendazole | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. huberlab.ch [huberlab.ch]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Identification of anthelmintic parbendazole as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer [mdpi.com]

- 9. [PDF] The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer | Semantic Scholar [semanticscholar.org]

- 10. Parbendazole as a promising drug for inducing differentiation of acute myeloid leukemia cells with various subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Parbendazole | 14255-87-9 | PAA25587 | Biosynth [biosynth.com]

- 13. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Studying Drug Metabolism with Parbendazole-d3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parbendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, which significantly influences its efficacy and potential for drug-drug interactions. The use of deuterated internal standards, such as Parbendazole-d3, is the gold standard for accurate quantification in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium-labeled analog serves as an ideal internal standard in mass spectrometry-based assays due to its similar physicochemical properties to the parent drug but distinct mass, allowing for precise correction of matrix effects and instrument variability. This document provides detailed application notes and protocols for studying the metabolism of Parbendazole using this compound as a key analytical tool.

Predicted Metabolic Pathways of Parbendazole

Based on the known metabolic pathways of structurally related benzimidazoles like albendazole and fenbendazole, Parbendazole is expected to undergo both Phase I and Phase II metabolism. Key transformations include hydroxylation of the butyl side chain and the benzimidazole ring, as well as subsequent glucuronidation and sulfation of the resulting hydroxylated metabolites. The primary enzymes responsible for the initial oxidative metabolism are likely members of the cytochrome P450 (CYP) superfamily, particularly isoforms such as CYP2J2 and CYP2C19, which have been implicated in the metabolism of other benzimidazoles.

Application Notes: In Vitro Microtubule Polymerization Assay Using Parbendazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for cellular function. This makes tubulin a key target for anticancer drug development. Parbendazole, a member of the benzimidazole carbamate family, is a potent inhibitor of microtubule assembly.[1][2] It binds to β-tubulin, disrupting microtubule formation and leading to mitotic arrest and apoptosis in cancer cells.[3] This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the inhibitory effects of Parbendazole.

Principle of the Assay

The in vitro microtubule polymerization assay is a turbidimetric assay that monitors the assembly of purified tubulin into microtubules. Light scattering is proportional to the concentration of microtubule polymer. The assay follows the change in optical density (OD) at 340 or 350 nm over time.[4][5] The polymerization process typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[4] Inhibitors of microtubule polymerization, such as Parbendazole, will alter the kinetics of this process, typically by reducing the rate and extent of polymerization.

Data Presentation

The inhibitory effect of Parbendazole on tubulin polymerization can be quantified by measuring the concentration-dependent decrease in the polymerization rate. While a specific IC50 value for Parbendazole in a cell-free tubulin polymerization assay is not extensively reported in publicly available literature, its potent inhibitory activity has been demonstrated.[1][6] For context, the antiproliferative IC50 values of Parbendazole against various cancer cell lines, which is an indirect measure of its effect on cellular microtubules, are in the nanomolar to low micromolar range.[3]

Table 1: Effect of Parbendazole on Microtubule Polymerization and Cancer Cell Proliferation

| Parameter | Compound | Effect | Concentration Range | Reference |

| In Vitro Tubulin Polymerization | Parbendazole | Potent inhibitor of microtubule assembly | Not specified | [1][2] |

| Nocodazole (Control) | Inhibition of microtubule polymerization | Micromolar | ||

| Paclitaxel (Control) | Promotion of microtubule polymerization | Micromolar | ||

| Antiproliferative Activity | Parbendazole | Inhibition of cell growth | 0.19 µM - 0.36 µM (IC50) | [3] |

Experimental Protocols

Materials and Reagents

-

Purified Tubulin (e.g., bovine brain tubulin, >99% pure)

-

Parbendazole

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

Glycerol

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader with temperature control (37°C) and capability to read absorbance at 340 or 350 nm

-

96-well, half-area, clear bottom plates

-

Pipettes and tips

-

Ice bucket

Experimental Workflow

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

Step-by-Step Protocol

-

Preparation of Reagents (Perform all steps on ice to prevent premature tubulin polymerization)

-

Thaw purified tubulin, GTP stock solution (e.g., 100 mM), and Parbendazole stock solution (e.g., 10 mM in DMSO) on ice.

-